1-(2-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-6-9-18(10-7-15)30(28,29)22-14-26(13-16-4-2-3-5-20(16)24)21-11-8-17(25)12-19(21)23(22)27/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDHIKWHZOBAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(2-Chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4-quinolinone: Lacks the fluorine and tosyl groups, resulting in different chemical and biological properties.
6-Fluoro-3-tosylquinolin-4(1H)-one:
1-(2-Chlorobenzyl)-6-fluoroquinolin-4(1H)-one: Lacks the tosyl group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
1-(2-Chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with a chlorobenzyl group, a fluoro substituent, and a tosyl (p-toluenesulfonyl) group. Its molecular weight is 441.9 g/mol, and it is recognized by the CAS number 902617-90-7. The presence of these functional groups contributes to its reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant in vitro antimicrobial activity against various bacterial and fungal strains, including those resistant to conventional antibiotics. Notable findings include:
- Bacterial Strains: Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains: Demonstrated activity against common pathogenic fungi.
The compound's mechanism of action appears to involve disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Enzyme Inhibition
One of the most significant biological activities of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in several pathological conditions, including cancer and autoimmune diseases. The inhibition of IDO leads to:
- Increased levels of tryptophan.
- Altered immune responses, which may enhance anti-tumor immunity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment: In preclinical studies, the compound showed promise in enhancing the efficacy of existing chemotherapy agents by modulating immune responses.
- Autoimmune Disorders: Case studies indicate potential benefits in managing conditions like rheumatoid arthritis through IDO inhibition.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to better understand its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-fluoroquinolin-4(1H)-one | Quinoline core with fluorine | Lacks additional substituents |
| 7-morpholinoquinolin-4(1H)-one | Morpholino group at position 7 | Different functional group leading to varied activity |
| 3-tosylquinolin-4(1H)-one | Tosyl group at position 3 | Simplified structure without halogen substituents |
| 1-(4-chlorobenzyl)-3-fluoroindoline-2-one | Indoline core with fluorine | Different core structure affecting biological properties |
This comparison illustrates how variations in substituent patterns influence the compound's chemical properties and biological activities.
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous solvents (e.g., DMF, DCM) to minimize side reactions.
- Temperature control : Maintain ≤0°C during fluorination to prevent overhalogenation .
- Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for tosylation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum concentrations can alter IC₅₀ values. Standardize protocols using guidelines like the NIH Assay Guidance Manual .
- Compound purity : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
- Target specificity : Use isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., kinase enzymes) .
Q. Example Data Comparison :
| Study | IC₅₀ (μM) | Assay Type | Purity (%) |
|---|---|---|---|
| A | 0.45 | Kinase inhibition (HEK293) | 98.5 |
| B | 3.2 | Cytotoxicity (HeLa) | 95.0 |
Basic: What spectroscopic and computational methods are critical for characterizing this compound?
Answer:
Essential Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 2.4 ppm for tosyl methyl) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₁₆ClFNO₃S requires m/z 452.0521) .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and sulfonyl (S=O stretch ~1360/1180 cm⁻¹) groups .
Q. Computational Tools :
- DFT calculations (Gaussian 16): Predict NMR chemical shifts and optimize geometry .
- Molecular docking (AutoDock Vina) : Screen binding modes against protein targets (e.g., PARP-1) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?
Answer:
SAR strategies include:
- Fluoro substitution : Replace C6-F with Cl or CF₃ to modulate electron-withdrawing effects and improve membrane permeability .
- Tosyl group variation : Test alternative sulfonamides (e.g., mesyl, nosyl) to alter steric bulk and hydrogen-bonding capacity .
- Chlorobenzyl substitution : Replace 2-chlorobenzyl with 4-fluoro or 3-nitro analogs to probe π-π stacking interactions .
Q. Key SAR Findings :
| Modification | Activity Change | Proposed Mechanism |
|---|---|---|
| C6-F → Cl | 10× ↓ IC₅₀ | Increased lipophilicity |
| Tosyl → Mesyl | 3× ↑ Selectivity | Reduced off-target binding |
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the quinoline core .
- Hydrolysis risk : Avoid aqueous buffers (pH >7) due to sulfonamide lability. Use DMSO for stock solutions .
- Long-term stability : Monitor via LC-MS every 6 months; degradation products often include desulfonated analogs .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., PARP-1) in cell lines to confirm on-target effects .
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify off-target proteins .
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
